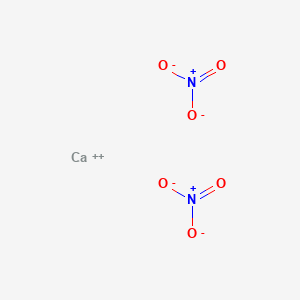
Calcium nitrate
Cat. No. B158867
Key on ui cas rn:
10124-37-5
M. Wt: 103.09 g/mol
InChI Key: WLQXPAUZYVXSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05817283
Procedure details


A method of removing dioxide and nitrogen oxides from a gaseous stream where an alkaline earth compound is added, either in a wet scrubbing unit which substantially saturates the gaseous stream with water, or to a gaseous stream to which water has been added, and the gaseous stream then exposed to a coronal discharge, with dry calcium hydroxide added which reacts with nitric acid formed by the coronal discharge to form calcium nitrate. Alkaline earth sulfites or sulfates, formed by reaction of the alkaline earth compound with sulfur dioxide are removed from the gaseous stream and calcium nitrate, formed by reaction of injected dry calcium hydroxide with the nitric acid produced are separated from the gaseous stream and the gaseous stream, with sulfur dioxide and nitrogen oxides removed, is discharged to the atmosphere.
[Compound]
Name
dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
nitrogen oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Ca+2:2].[OH-].[N+:4]([O-:7])([OH:6])=[O:5]>O>[N+:4]([O-:7])([O-:6])=[O:5].[Ca+2:2].[N+:4]([O-:7])([O-:6])=[O:5] |f:0.1.2,5.6.7|
|
Inputs


Step One
[Compound]
|
Name
|
dioxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
nitrogen oxides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed by the coronal discharge
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
